Tricyclic cyclosporin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclic cyclosporin A is a cyclic peptide known for its potent immunosuppressive properties. It is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and contains a unique structure that includes several non-proteinogenic amino acids and N-methylated peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic cyclosporin A involves the chemical cyclization of a synthetic undecapeptide
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Tolypocladium inflatum. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tricyclic cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique biological activities. These analogues are often studied for their potential therapeutic applications .
Scientific Research Applications
Tricyclic cyclosporin A has a wide range of scientific research applications:
Mechanism of Action
Tricyclic cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
Comparison with Similar Compounds
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but a different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with calcineurin inhibitors.
Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used as an adjunct therapy with calcineurin inhibitors.
Uniqueness: Tricyclic cyclosporin A is unique due to its cyclic peptide structure and the presence of multiple N-methylated peptide bonds, which contribute to its stability and potent immunosuppressive activity. Unlike other immunosuppressants, it specifically targets calcineurin, making it highly effective in preventing organ rejection and treating autoimmune diseases .
Properties
IUPAC Name |
16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQWTITGAVGIC-WJTDDFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N11O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153475-57-1 |
Source
|
Record name | Tricyclic cyclosporin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.